Sancycline-d6 Hydrochloride is primarily sourced from the fermentation products of Streptomyces species, which are known to produce natural tetracyclines. The compound falls under the category of antibiotics, specifically within the tetracycline class, which includes other well-known antibiotics like doxycycline and oxytetracycline. These compounds are utilized for their ability to inhibit bacterial protein synthesis.
The synthesis of Sancycline-d6 Hydrochloride involves several steps that typically start with the modification of naturally occurring tetracyclines. The process often includes:
The synthesis may utilize techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the product, ensuring a high level of purity exceeding 95% .
The molecular formula of Sancycline-d6 Hydrochloride is , with a molecular weight of approximately 450.87 g/mol. The structure includes multiple hydroxyl groups and a dimethylamino group, contributing to its biological activity.
Cl.CN(C)[C@H]1[C@@H]2C[C@@H]3Cc4cccc(O)c4C(=O)C3=C(O)[C@]2(O)C(=O)C(=C1O)C(=O)N
InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24,26-27,30H,6-7H2,1-2H3,(H2,22,29);1H/t9-,10-,15-,21-;/m0./s1
These structural details are crucial for understanding how Sancycline-d6 interacts with biological systems.
Sancycline-d6 Hydrochloride undergoes various chemical reactions typical of tetracyclines:
These reactions are essential for understanding its stability and efficacy as an antibiotic.
Sancycline-d6 Hydrochloride exerts its antibacterial effects primarily through the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, blocking the attachment of aminoacyl-tRNA to the ribosome during translation. This action disrupts protein production necessary for bacterial growth and replication.
The effectiveness against a broad range of gram-positive and gram-negative bacteria makes it a valuable tool in both clinical and research settings.
Sancycline-d6 Hydrochloride exhibits several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings.
Sancycline-d6 Hydrochloride is utilized in various scientific applications:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5